molecular formula C10H7F3N2O B113055 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole CAS No. 82360-94-9

5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Cat. No.: B113055
CAS No.: 82360-94-9
M. Wt: 228.17 g/mol
InChI Key: RSEUZDISEUUYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic anhydride, sodium bicarbonate, and hydroxylamine . For example, the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine leads to the formation of 5-(trifluoromethyl)isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole can be compared with other similar compounds, such as 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole and 5-(trifluoromethyl)isoxazole . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and the presence of both an amino group and a trifluoromethylphenyl group on the isoxazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEUZDISEUUYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515968
Record name 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82360-94-9
Record name 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(Trifluoromethyl)benzoylacetonitrile (3.8 grams) and 125 ml. ethanol were placed in a 500 ml. flask. The solution was treated with sodium acetate (12 grams) and hydroxylamine.hydrochloride (9 grams in 125 ml. water) and then heated to reflux for two hours. After cooling to room temperature, the ethanol was removed and the residue extracted with ether. The ether extracts were then washed with water, brine, and dried with MgSO4. The solid residue obtained was recrystallized from an ethanol/water solution, m.p. 89°-90° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.